(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid
Description
(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid (CAS: 216007-00-0) is a chiral propanoic acid derivative featuring a stereospecific amino group at the third carbon and a 4-isopropylbenzyl substituent at the second carbon (Figure 1). Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 233.30 g/mol.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
HNKBZBRLVYQWKW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C[C@@H](CN)C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzyl alcohol and ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates.
Etherification: The benzyl alcohol is etherified with ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates in the presence of sodium hydride in tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to yield carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanoic Acid Derivatives
Key Observations :
Amino vs. Hydroxyl Groups: The amino group in the target compound distinguishes it from β-hydroxy-β-aryl propanoic acids (e.g., ibuprofen analogs), which rely on hydroxyl groups for COX enzyme interactions. The amino group may enhance solubility (via zwitterionic properties) and reduce gastrointestinal toxicity compared to traditional NSAIDs .
In contrast, the 4-bromophenyl substituent in (S)-2-Amino-3-(4-bromophenyl)propanoic acid introduces electron-withdrawing effects, which could alter binding affinity in receptor studies .
Key Findings :
- NSAID Analogs: β-hydroxy-β-aryl propanoic acids exhibit COX-2 selectivity when α-methyl groups are present, reducing gastrointestinal side effects . The target compound lacks a hydroxyl group but may interact with similar enzymatic pockets via its amino moiety.
- Antimicrobial Activity: The benzylidene group in 2-(4-isopropylbenzylidene)propanoic acid confers rigidity and π-π stacking capability, enhancing interactions with microbial proteins . The target compound’s benzyl group may offer similar advantages but requires experimental validation.
Table 3: Physicochemical Properties
Biological Activity
(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid is a chiral compound that has garnered attention in various fields of biological and medicinal research. Its unique structure, characterized by the presence of a propanoic acid backbone and an isopropylbenzyl moiety, plays a significant role in its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it exhibits a chiral center, which is critical for its interaction with biological targets. The stereochemistry influences its binding affinity and specificity towards various receptors and enzymes.
The biological activity of (S)-3-amino-2-(4-isopropylbenzyl)propanoic acid primarily involves its interaction with specific molecular targets. This compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects:
- Enzyme Interaction : It can act as an inhibitor or activator for specific enzymes, influencing metabolic pathways.
- Receptor Binding : The compound may bind to certain receptors, altering their activity and affecting cellular responses.
Table 1: Summary of Mechanisms
| Mechanism Type | Description |
|---|---|
| Enzyme Inhibition | Modulates enzyme activity affecting metabolic pathways |
| Receptor Activation | Alters receptor signaling impacting cellular responses |
Medicinal Chemistry
(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid has been utilized in drug development due to its potential therapeutic properties. Its chiral nature allows for the design of selective drugs targeting specific receptors or enzymes.
- Case Study : A study demonstrated that derivatives of this compound showed enhanced binding affinity to PPAR (Peroxisome proliferator-activated receptors), suggesting potential applications in metabolic disorders .
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, potentially impacting conditions such as anxiety and depression. Its structural similarity to known neurotransmitter analogs suggests it could modulate synaptic transmission.
- Case Study : In animal models, (S)-3-amino-2-(4-isopropylbenzyl)propanoic acid exhibited dose-dependent effects on behavior, indicating its potential role as a neuroactive agent .
Research Findings
Recent studies have highlighted the importance of the stereochemistry of (S)-3-amino-2-(4-isopropylbenzyl)propanoic acid in determining its biological effects. Comparative studies between its enantiomers revealed significant differences in their pharmacological profiles.
Table 2: Comparative Activity of Enantiomers
| Enantiomer | Activity Level | Binding Affinity |
|---|---|---|
| (S) | High | Strong |
| (R) | Low | Weak |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
